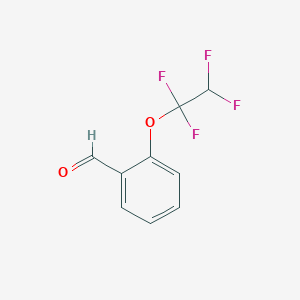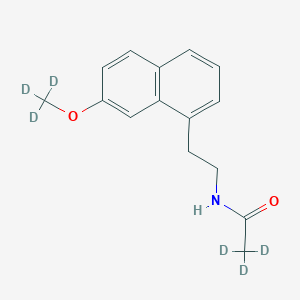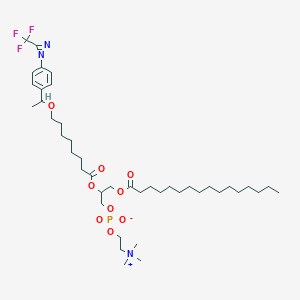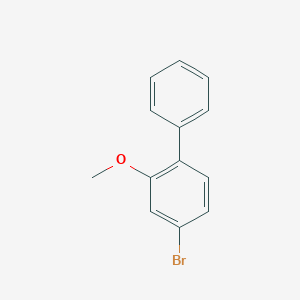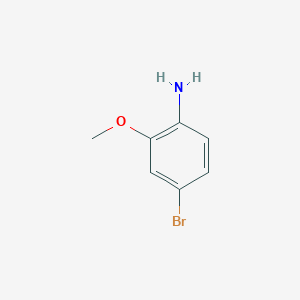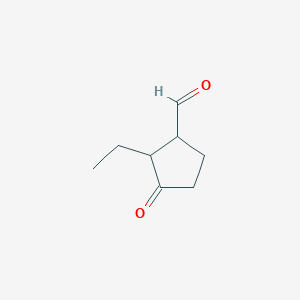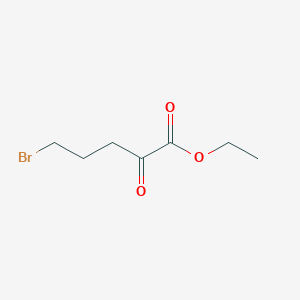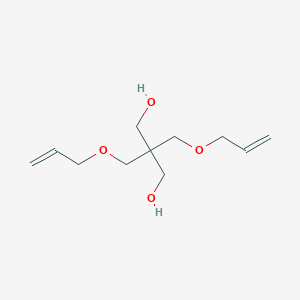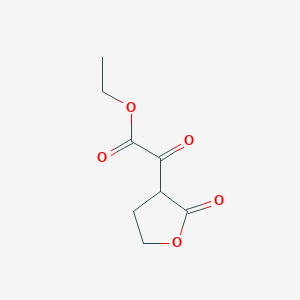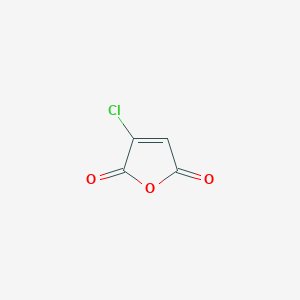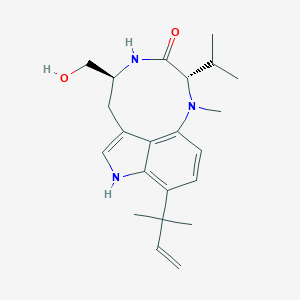
(2-tert-Butylpyrimidin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-Butylpyrimidin-5-yl)acetic acid, also known as TBPYAA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of (2-tert-Butylpyrimidin-5-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and growth. (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which can lead to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
(2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have both biochemical and physiological effects. Biochemically, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to inhibit the activity of thymidylate synthase, which can lead to the inhibition of cancer cell growth. Physiologically, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have antitumor activity and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-tert-Butylpyrimidin-5-yl)acetic acid is its high yield and good purity, which makes it suitable for use in various lab experiments. One limitation of (2-tert-Butylpyrimidin-5-yl)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (2-tert-Butylpyrimidin-5-yl)acetic acid. One direction is the development of new materials and catalysts using (2-tert-Butylpyrimidin-5-yl)acetic acid as a ligand for metal ions. Another direction is the further study of (2-tert-Butylpyrimidin-5-yl)acetic acid's antitumor activity and its potential use in cancer treatment. Additionally, the mechanism of action of (2-tert-Butylpyrimidin-5-yl)acetic acid needs to be further elucidated to fully understand its potential applications.
Méthodes De Synthèse
(2-tert-Butylpyrimidin-5-yl)acetic acid can be synthesized through a multistep process involving the reaction of tert-butylacetic acid with 2-amino-4,6-dimethylpyrimidine. The resulting product is then subjected to various purification techniques to obtain the final (2-tert-Butylpyrimidin-5-yl)acetic acid compound. This synthesis method has been optimized and improved over time, resulting in a high yield of (2-tert-Butylpyrimidin-5-yl)acetic acid with good purity.
Applications De Recherche Scientifique
(2-tert-Butylpyrimidin-5-yl)acetic acid has been studied extensively for its potential application in various fields such as drug discovery, material science, and catalysis. In drug discovery, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have antitumor activity and can inhibit the growth of cancer cells. (2-tert-Butylpyrimidin-5-yl)acetic acid has also been studied for its ability to act as a ligand for metal ions, which can be used in the development of new materials and catalysts.
Propriétés
Numéro CAS |
122936-54-3 |
|---|---|
Nom du produit |
(2-tert-Butylpyrimidin-5-yl)acetic acid |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(2-tert-butylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9-11-5-7(6-12-9)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
Clé InChI |
OZQAMCDSVSENHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)CC(=O)O |
SMILES canonique |
CC(C)(C)C1=NC=C(C=N1)CC(=O)O |
Synonymes |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



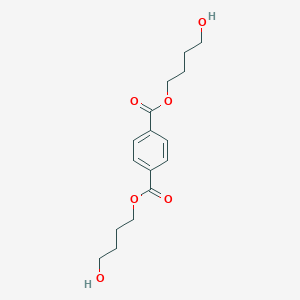
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
